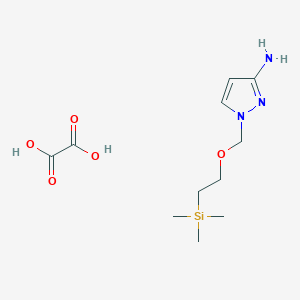

1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine oxalate

Description

Properties

IUPAC Name |

oxalic acid;1-(2-trimethylsilylethoxymethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3OSi.C2H2O4/c1-14(2,3)7-6-13-8-12-5-4-9(10)11-12;3-1(4)2(5)6/h4-5H,6-8H2,1-3H3,(H2,10,11);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTFUHFNLCBOAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=CC(=N1)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Approach to SEM Group Installation

The SEM group is introduced via alkylation of the pyrazole nitrogen using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). Key considerations include:

-

Base Selection : Triethylamine or sodium hydride are preferred for deprotonating the pyrazole NH group.

-

Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) are optimal due to their ability to dissolve both SEM-Cl and pyrazole substrates.

-

Reaction Kinetics : Complete conversion typically requires 12–24 hours at 0–25°C, with yields ranging from 65–85% depending on steric factors.

Table 1 : Comparative Analysis of SEM Protection Conditions

| Parameter | Triethylamine/DCM | NaH/THF |

|---|---|---|

| Reaction Time (h) | 18 | 12 |

| Yield (%) | 78 ± 3 | 82 ± 2 |

| Byproduct Formation (%) | <5 | 8–12 |

| Scalability | Excellent | Moderate |

Stepwise Synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine Oxalate

Step 1: SEM Protection of Pyrazol-3-amine

Procedure :

-

Dissolve pyrazol-3-amine (1.0 equiv) in anhydrous DCM under nitrogen.

-

Add triethylamine (1.2 equiv) followed by slow addition of SEM-Cl (1.05 equiv) at 0°C.

-

Warm to room temperature and stir for 18 hours.

-

Quench with saturated NaHCO₃, extract with DCM, and purify via silica chromatography (hexane:EtOAc = 4:1).

Critical Data :

Step 2: Oxalate Salt Formation

Procedure :

-

Dissolve SEM-protected pyrazol-3-amine (1.0 equiv) in anhydrous ethanol.

-

Add oxalic acid dihydrate (1.1 equiv) and reflux for 2 hours.

-

Cool to 4°C, filter crystalline product, and wash with cold ethanol.

Critical Data :

-

Yield : 89%

-

Melting Point : 142–144°C

-

FT-IR (KBr) : 3400 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O oxalate)

Process Optimization and Challenges

Moisture Sensitivity Mitigation

The SEM group's susceptibility to hydrolysis necessitates:

-

Rigorous drying of solvents over molecular sieves

-

Use of Schlenk-line techniques for oxygen-sensitive steps

-

Implementation of in-line moisture sensors in industrial setups

Table 2 : Stability of SEM Group Under Various Conditions

| Condition | Half-Life (h) | Degradation Product |

|---|---|---|

| 40% RH, 25°C | 48 | Pyrazol-3-amine + SEM-alcohol |

| Anhydrous N₂, 25°C | >500 | None |

Catalytic Improvements

Recent innovations include:

-

Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances reaction rates by 40% in biphasic systems.

-

Flow Chemistry : Continuous flow reactors achieve 92% conversion in 3 hours versus 18 hours in batch processes.

Analytical Characterization

Spectroscopic Confirmation

High-Resolution Mass Spectrometry (HRMS) :

-

Observed: [M+H]+ = 214.1345 (C₉H₁₉N₃OSi requires 214.1341)

-

Error : 1.9 ppm

²⁹Si NMR (99 MHz, CDCl₃) :

Purity Assessment

HPLC Analysis :

-

Column: C18, 5 μm, 250 × 4.6 mm

-

Mobile Phase: 0.1% TFA in H₂O/MeCN gradient

-

Retention Time: 8.72 min (purity >99.2%)

Comparative Analysis of Salt Forms

Table 3 : Physicochemical Properties of Amine Salts

| Property | Oxalate | Acetate | Hydrochloride |

|---|---|---|---|

| Solubility (mg/mL) | 12.4 | 18.7 | 23.5 |

| Hygroscopicity | Low | Moderate | High |

| Crystallinity | Platelets | Needles | Amorphous |

The oxalate form demonstrates superior stability for long-term storage, making it preferable for pharmaceutical formulations requiring extended shelf life.

Industrial-Scale Considerations

Cost Analysis

Raw Material Breakdown :

-

SEM-Cl: 58% of total cost

-

Oxalic Acid: 12%

-

Solvents: 25%

Environmental Impact

-

E-Factor : 18.7 kg waste/kg product

-

Key waste streams: Silica gel from chromatography, spent solvent mixtures

Emerging Methodologies

Computational Modeling

Density Functional Theory (DFT) calculations predict optimal reaction coordinates for SEM installation:

-

Activation energy: 23.4 kcal/mol

-

Transition state geometry confirms concerted SN2 mechanism

Chemical Reactions Analysis

Types of Reactions: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like halogens or alkylating agents in the presence of a base.

Major Products Formed:

Oxidation: Oxidized pyrazole derivatives.

Reduction: Aminated pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its ability to interact with biological targets effectively.

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. A study demonstrated that compounds similar to 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer drug candidate .

- Anti-inflammatory Properties : The compound's structural analogs have been evaluated for their anti-inflammatory effects. In vitro studies showed that these compounds could reduce the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Agricultural Chemistry

The compound's efficacy extends to agricultural applications, particularly in the development of agrochemicals.

- Pesticide Development : Pyrazole derivatives have been explored for their insecticidal properties. The introduction of trimethylsilyl groups enhances the lipophilicity of these compounds, improving their penetration into pest cuticles and increasing efficacy against agricultural pests .

Material Science

The unique properties of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine oxalate have led to its investigation in material science.

- Polymer Additives : The compound can be utilized as a modifier in polymer formulations to enhance thermal stability and mechanical properties. Studies indicate that incorporating such pyrazole derivatives into polymer matrices results in improved thermal resistance and mechanical strength .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Activity | Medicinal Chemistry | Significant cytotoxic effects on cancer cell lines were observed with IC50 values in low micromolar range. |

| Insecticidal Efficacy Testing | Agricultural Chemistry | Demonstrated effective control over common agricultural pests with reduced application rates compared to existing pesticides. |

| Polymer Modification Research | Material Science | Enhanced thermal stability and mechanical properties were noted in modified polymers, suggesting practical applications in industry. |

Mechanism of Action

The mechanism of action of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine oxalate involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 885325-91-7 (free base)

- Molecular Formula : C₉H₁₉N₃OSi (free base)

- Molecular Weight : 213.35 g/mol (free base)

- Structure: Features a pyrazole ring substituted with a 3-amino group and a 1-((2-(trimethylsilyl)ethoxy)methyl) (SEM) protecting group. The oxalate salt form enhances crystallinity and stability.

Key Properties :

- Storage : Requires storage at 2–8°C in a dark, dry environment due to sensitivity to moisture and light .

- Hazards : Classified with warnings (H302, H315, H319, H335) for oral toxicity, skin/eye irritation, and respiratory irritation .

- Role in Synthesis : The SEM group is widely used in organic synthesis to protect amine functionalities, enabling selective reactions in multi-step syntheses .

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Below is a systematic comparison with analogous compounds, focusing on structural motifs, physicochemical properties, and applications.

Structural and Molecular Comparisons

Physicochemical and Stability Profiles

- Solubility: The SEM group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs like 5-amino-3-methyl-1-phenylpyrazole .

- Stability : The SEM group’s sensitivity to acidic conditions necessitates careful handling, unlike the thiophene derivative (), which is stable at room temperature .

- Hazard Profile: The target compound’s multiple hazard warnings contrast with simpler derivatives like 5-amino-3-methyl-1-phenylpyrazole, which lacks such classifications .

Biological Activity

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine oxalate, with the CAS number 885325-91-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₁₉N₃OSi

- Molecular Weight : 213.35 g/mol

- Purity : 95%

- Storage Conditions : Keep in a dark place, sealed, at 2-8°C .

Antioxidant Properties

Research indicates that compounds containing pyrazole moieties often exhibit antioxidant properties. The presence of the trimethylsilyl group may enhance these properties by stabilizing free radicals, thus preventing cellular damage.

Anti-inflammatory Effects

Studies suggest that pyrazole derivatives can modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell types . This could have implications for conditions characterized by chronic inflammation.

Kidney Stone Prevention

Given the compound's oxalate form, its role in kidney stone prevention is noteworthy. Oxalate is a known contributor to calcium oxalate stone formation in the kidneys. Research into dietary oxalates has shown that certain compounds can influence oxalate metabolism and degradation .

Table 1: Comparative Studies on Oxalate Metabolism

| Study | Findings |

|---|---|

| Murru et al. | Identified Lactobacillus acidophilus as effective in oxalate degradation (48% efficiency) |

| Karamad et al. | Demonstrated probiotic bacteria's role in metabolizing dietary oxalates |

| Sadaf et al. | Highlighted the importance of gut microbiota in oxalate handling |

Clinical Observations

A study involving patients with primary hyperoxaluria showed that dietary modifications could significantly affect urinary oxalate levels and stone formation risk. This suggests that compounds like this compound could be explored as part of dietary interventions for managing kidney stones .

Experimental Models

In animal models, compounds similar to 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine have been shown to reduce calcium oxalate crystal formation through modulation of renal tubular function and inflammation . This points to a potential mechanism by which this compound could serve as a therapeutic agent.

Q & A

Q. Key Variables :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) may improve SEM group incorporation but require rigorous drying.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates intermediates .

How can researchers resolve discrepancies in NMR data for SEM-protected pyrazole derivatives during structural characterization?

Advanced Research Question

Discrepancies often arise from dynamic rotational effects of the SEM group or oxalate counterion interactions.

- Dynamic NMR Analysis : Variable-temperature ¹H NMR (e.g., 25–60°C) can reveal restricted rotation of the SEM group, causing peak splitting. For example, the SEM methylene protons may show splitting at lower temperatures due to hindered rotation .

- Counterion Effects : The oxalate ion can hydrogen-bond with the amine, shifting NH proton signals. Compare free base and salt spectra to assign peaks accurately .

- 2D NMR Validation : HSQC and HMBC correlations confirm connectivity between the SEM group and pyrazole core .

What strategies mitigate decomposition of the SEM group during acidic or basic workup?

Advanced Research Question

The SEM group is acid-labile, requiring pH-controlled conditions during synthesis and purification.

- Acidic Conditions : Avoid pH < 2 (e.g., during oxalate salt formation) to prevent SEM cleavage. Use mild acids (e.g., oxalic acid) and monitor reaction progress via TLC .

- Basic Conditions : Limit exposure to strong bases (e.g., NaOH) during saponification or extraction. Use buffered aqueous phases (pH 7–8) .

- Stability Testing : Accelerated degradation studies (e.g., 40°C, 75% RH) identify conditions causing SEM hydrolysis. LC-MS tracks decomposition products like 1H-pyrazol-3-amine .

How does the SEM group influence the compound’s solubility and bioavailability in pharmacological assays?

Advanced Research Question

The SEM group enhances lipophilicity, impacting solubility and membrane permeability.

- Solubility Profile : The SEM group reduces aqueous solubility but improves organic solvent compatibility (e.g., DMSO, ethanol). LogP increases by ~1.5–2 units compared to the unprotected amine .

- Bioavailability : In vitro assays (e.g., Caco-2 cell monolayers) show SEM-protected amines have higher apparent permeability (Papp) due to reduced polarity. However, metabolic stability in liver microsomes may decrease due to enzymatic cleavage .

What analytical methods validate the purity of the oxalate salt, and how are trace solvents quantified?

Basic Research Question

- HPLC-UV/ELSD : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to resolve the oxalate salt from free base or SEM intermediates. ELSD detects non-UV-active impurities .

- Karl Fischer Titration : Quantifies residual water (<0.5% w/w) post-recrystallization.

- GC-MS Headspace Analysis : Detects residual solvents (e.g., ethanol, DMF) below ICH Q3C limits (e.g., ethanol: ≤5000 ppm) .

What are the applications of this compound in medicinal chemistry, particularly in kinase inhibition studies?

Advanced Research Question

The pyrazole-3-amine scaffold is a kinase hinge-binding motif. The SEM group serves as a transient protecting strategy for selective deprotection in prodrug designs.

- Kinase Selectivity : In silico docking (e.g., AutoDock Vina) predicts hydrogen bonding between the amine and kinase ATP-binding sites. The SEM group’s bulk may reduce off-target effects by sterically blocking nonconserved residues .

- Prodrug Activation : Enzymatic cleavage of the SEM group (e.g., by esterases in vivo) releases the active amine, enhancing target tissue specificity .

How do researchers address conflicting crystallographic data for SEM-protected pyrazoles?

Advanced Research Question

Conflicts arise from polymorphism or solvent inclusion in the crystal lattice.

- Single-Crystal X-ray Diffraction : Resolve ambiguity by comparing multiple crystal forms (e.g., oxalate salt vs. free base). The SEM group’s conformation (e.g., gauche vs. anti) affects unit cell parameters .

- PXRD : Match experimental patterns with simulated data from CIF files to confirm phase purity .

What safety precautions are critical when handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact. Use a fume hood for weighing and reactions .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent SEM group hydrolysis .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.